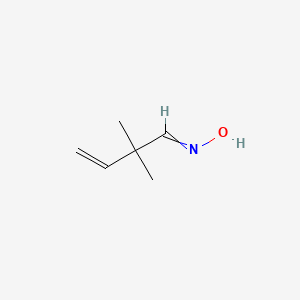
N-(2,2-Dimethylbut-3-en-1-ylidene)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-Dimethylbut-3-en-1-yliden)hydroxylamin ist eine organische Verbindung mit der Summenformel C6H11NO. Es ist ein Derivat von Hydroxylamin, das durch das Vorhandensein einer 2,2-Dimethylbut-3-en-1-yliden-Gruppe gekennzeichnet ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(2,2-Dimethylbut-3-en-1-yliden)hydroxylamin beinhaltet typischerweise die Reaktion von Hydroxylamin mit 2,2-Dimethylbut-3-en-1-aldehyd unter kontrollierten Bedingungen. Die Reaktion wird in der Regel in einem organischen Lösungsmittel wie Ethanol oder Methanol durchgeführt, wobei eine katalytische Menge an Säure oder Base hinzugefügt wird, um die Bildung der Iminbindung zu erleichtern.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für N-(2,2-Dimethylbut-3-en-1-yliden)hydroxylamin können ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Der Einsatz von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungsverfahren wie Destillation oder Umkristallisation eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
N-(2,2-Dimethylbut-3-en-1-yliden)hydroxylamin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxime oder Nitroso-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Imin-Gruppe in ein Amin umwandeln.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Hydroxylamin-Gruppe durch andere Nukleophile ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.
Substitution: Nukleophile wie Amine, Thiole oder Halogenide können unter milden bis moderaten Bedingungen eingesetzt werden.
Hauptprodukte, die gebildet werden
Oxidation: Oxime oder Nitrosoverbindungen.
Reduktion: Amine.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
N-(2,2-Dimethylbut-3-en-1-yliden)hydroxylamin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese zur Herstellung verschiedener Derivate verwendet.
Biologie: Untersucht auf seine potenzielle Rolle in biochemischen Stoffwechselwegen und Enzyminhibition.
Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen und als Vorläufer für die Medikamentenentwicklung.
Industrie: Wird bei der Herstellung von Spezialchemikalien und Materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von N-(2,2-Dimethylbut-3-en-1-yliden)hydroxylamin beinhaltet seine Wechselwirkung mit molekularen Zielen wie Enzymen und Rezeptoren. Die Verbindung kann kovalente Bindungen mit aktiven Zentren von Enzymen bilden, was zu einer Hemmung oder Modifikation der Enzymaktivität führt. Außerdem kann es an Redoxreaktionen teilnehmen und so zelluläre Stoffwechselwege und Signalmechanismen beeinflussen.
Wirkmechanismus
The mechanism of action of N-(2,2-Dimethylbut-3-en-1-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzymatic activity. Additionally, it may participate in redox reactions, affecting cellular pathways and signaling mechanisms.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(2,3-Dimethylbut-2-en-1,4-dienyl)dibenzolsulfonamid
- N,N′-[(2E)-2,3-Dimethylbut-2-en-1,4-diyl]bis(trifluoracetamid)
Einzigartigkeit
N-(2,2-Dimethylbut-3-en-1-yliden)hydroxylamin ist aufgrund seiner spezifischen Strukturkonfiguration einzigartig, die im Vergleich zu anderen ähnlichen Verbindungen ein unterschiedliches Reaktivitäts- und Interaktionsprofil verleiht.
Eigenschaften
CAS-Nummer |
922142-79-8 |
|---|---|
Molekularformel |
C6H11NO |
Molekulargewicht |
113.16 g/mol |
IUPAC-Name |
N-(2,2-dimethylbut-3-enylidene)hydroxylamine |
InChI |
InChI=1S/C6H11NO/c1-4-6(2,3)5-7-8/h4-5,8H,1H2,2-3H3 |
InChI-Schlüssel |
PBIPXDKGRPLVSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C=C)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


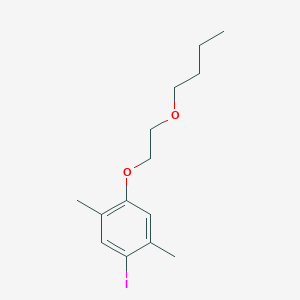
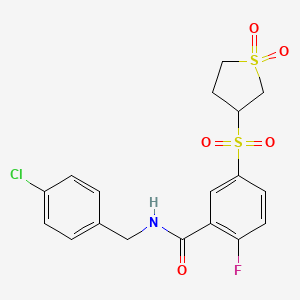

![N-(4-{[3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}phenyl)acetamide](/img/structure/B12629943.png)
![3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B12629949.png)

![5-Bromo-1,2-diphenyl-1H-naphtho[1,2-D]imidazole](/img/structure/B12629974.png)
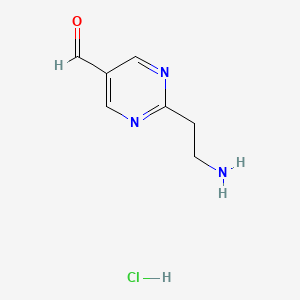

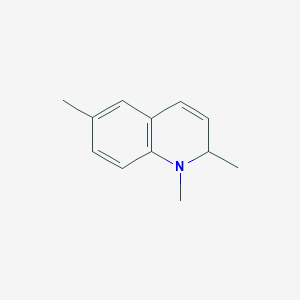
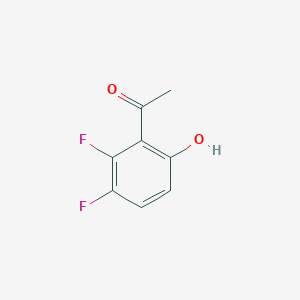
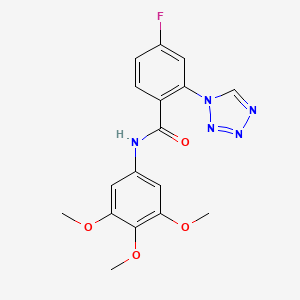
![4-[5-(4-nitrophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzonitrile](/img/structure/B12629999.png)

